molecular formula C37H45Cl2NO6Ti B1403622 acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane CAS No. 328123-04-2

acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane

Cat. No.: B1403622
CAS No.: 328123-04-2
M. Wt: 718.5 g/mol
InChI Key: YTJMLZYQYKUFOH-IWLCBTADSA-L
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Description

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct is a complex organometallic compound. It is known for its unique chiral properties and is used in various catalytic processes. The compound’s structure includes a titanium center coordinated with multiple ligands, making it a versatile catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct typically involves the following steps:

    Formation of the dioxolane ring: This step involves the reaction of 2,2-dimethyl-1,3-propanediol with benzaldehyde in the presence of an acid catalyst to form the dioxolane ring.

    Introduction of the titanium center: The dioxolane derivative is then reacted with titanium tetrachloride in the presence of 1,2-bis(dimethoxy)ethane to form the titanium complex.

    Formation of the acetonitrile adduct: Finally, the titanium complex is treated with acetonitrile to form the desired adduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct undergoes various types of reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by the titanium center.

    Reduction: It can also participate in reduction reactions, where the titanium center acts as a reducing agent.

    Substitution: The compound can undergo substitution reactions, where ligands around the titanium center are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions to prevent decomposition.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent oxidation.

    Substitution: Ligand exchange reactions are carried out using various ligands such as phosphines, amines, or halides. These reactions are often performed in non-aqueous solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides.

Scientific Research Applications

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric synthesis and polymerization reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.

    Industry: The compound is used in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct involves the coordination of the titanium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:

    Activation of carbonyl compounds: The titanium center coordinates with carbonyl groups, enhancing their reactivity in nucleophilic addition reactions.

    Polymerization: The compound acts as a catalyst in the polymerization of olefins, leading to the formation of high-molecular-weight polymers.

Comparison with Similar Compounds

Similar Compounds

    Titanium tetrachloride: A simpler titanium compound used in various catalytic processes.

    Titanium isopropoxide: Another titanium-based catalyst used in organic synthesis.

    Zirconium analogs: Compounds with similar structures but containing zirconium instead of titanium.

Uniqueness

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct is unique due to its chiral properties and the presence of multiple ligands around the titanium center. This unique structure allows for highly selective catalytic processes, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O4.C4H10O2.C2H3N.2ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-5-3-4-6-2;1-2-3;;;/h3-13,15-21,27-28,32-33H,14,22H2,1-2H3;3-4H2,1-2H3;1H3;2*1H;/q;;;;;+2/p-2/t27-,28-,31?;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJMLZYQYKUFOH-IWLCBTADSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CCC4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#N.CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CCC4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45Cl2NO6Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Reactant of Route 2
Reactant of Route 2
acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Reactant of Route 3
acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Reactant of Route 4
acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Reactant of Route 5
acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Reactant of Route 6
acetonitrile;cyclohexa-1,3-dien-1-yl-[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane

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